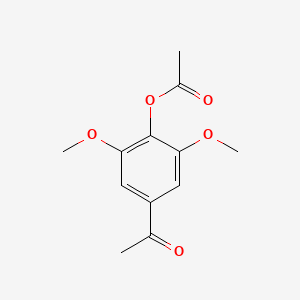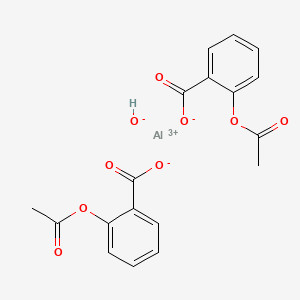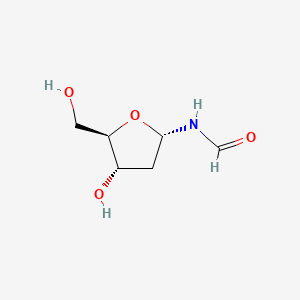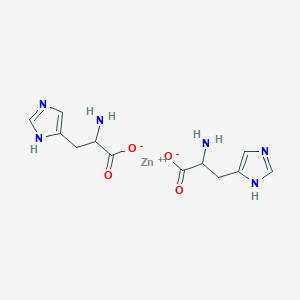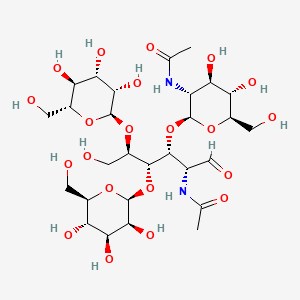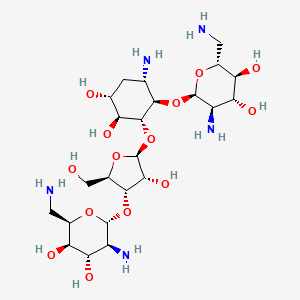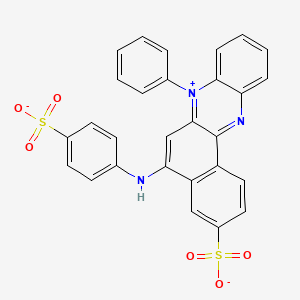
azocarmine G(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azocarmine G(1-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of 7-phenyl-5-[(4-sulfophenyl)imino]-5,7-dihydrobenzo[a]phenazine-3-sulfonic acid. It is a conjugate base of an azocarmine G free acid.
科学的研究の応用
Wastewater Treatment : Azocarmine G is a focus in studies related to wastewater treatment. Gui Wan-wan (2012) investigated treating Azocarmine G dye wastewater using hydrolytic acidification-aerobic biological contact oxidation-Fenton oxidation processes. The treatment effectively reduced Chemical Oxygen Demand (COD) and chroma to meet local standards in Jiangsu Province and Shandong Province, China (Gui Wan-wan, 2012).
Removal of Anionic Dyes : A study by Constantin et al. (2013) demonstrated the removal of anionic dyes, including Azocarmine G, from aqueous solutions using pullulan-graft-poly(3-acrylamidopropyl trimethylammonium chloride) microspheres. This process showed potential for cleaning up dye-contaminated water sources (Constantin et al., 2013).
Photocatalytic Treatment : Research by Jian-Chao Jin and Yun Li (2010) explored the use of TiO2/UV-Fenton catalytic oxidation for treating Azocarmine G dye wastewater. Their results showed significant decolorization and COD removal rates under optimal conditions, suggesting this method's efficacy in dye wastewater treatment (Jian-Chao Jin & Yun Li, 2010).
Sensing Applications : A 2008 study by Dongyun Zheng et al. reported using azocarmine B (closely related to azocarmine G) for the noncovalent functionalization of multiwall-nanotubes in water. This method was utilized to create an electrochemical nitric oxide sensor, demonstrating the potential of azocarmine derivatives in sensor technology (Dongyun Zheng et al., 2008).
Analytical Chemistry : Li Zeng-kui (2012) developed a method using azocarmine B to enhance the resonance light scattering signal for the determination of gentamycin sulfate, showcasing its application in analytical chemistry (Li Zeng-kui, 2012).
Pharmacological Research : A study by Sakamoto et al. (2015) demonstrated the oxalate oxidase activity of a germin-like protein from azalea, which was expressed in tobacco cells. This activity, typically associated with germin, indicates potential pharmacological applications (Sakamoto et al., 2015).
Fuel Cell Research : In the field of energy, a 2012 study by Jen-Ming Yang and Hsien‐Chih Chiu explored using azocarmine G in the preparation and characterization of a polyvinyl alcohol/chitosan blended membrane for alkaline direct methanol fuel cells, signifying its role in advancing fuel cell technology (Jen-Ming Yang & Hsien‐Chih Chiu, 2012).
特性
分子式 |
C28H18N3O6S2- |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate |
InChI |
InChI=1S/C28H19N3O6S2/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19/h1-17H,(H2,32,33,34,35,36,37)/p-1 |
InChIキー |
IBIWIZFYQXMEJP-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


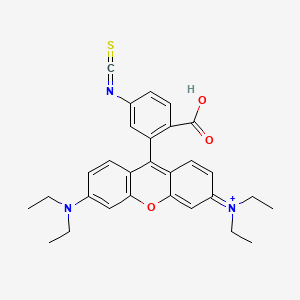
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)


![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)

